3-glycidoxypropyltrimethoxysilane

Overview

Description

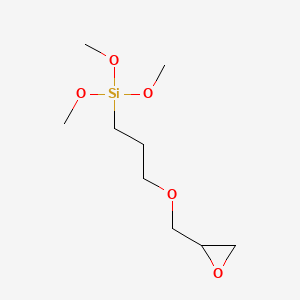

3-Glycidoxypropyltrimethoxysilane (GLYMO, CAS 2530-83-8) is a bifunctional organosilane with the molecular formula C₉H₂₀O₅Si and a molecular weight of 236.34 g/mol . Its structure features a reactive epoxy group and three hydrolyzable methoxysilyl groups, enabling dual reactivity with both organic polymers and inorganic substrates . GLYMO is a colorless liquid at standard temperature and pressure, soluble in alcohols, ketones, and hydrocarbons . Key applications include:

- Adhesion promotion in epoxy coatings, adhesives, and sealants .

- Coupling agent in mineral-filled composites (e.g., glass fiber-reinforced plastics) to improve mechanical strength and filler dispersion .

- Surface modification for biomaterials and corrosion-resistant coatings .

Its hydrolysis in aqueous conditions generates silanol groups for inorganic bonding, while the epoxy group reacts with organic matrices like amines or carboxylic acids . This dual functionality makes GLYMO a versatile component in hybrid organic-inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-glycidoxypropyltrimethoxysilane can be synthesized through the co-hydrolysis of (3-glycidoxypropyl)trimethoxysilane and tetraethyl orthosilicate in acidic conditions . Another method involves the reaction of 3-(2,3-glycidoxy)propyltrimethoxysilane with tetrabutylammonium bromide in ethyl acetate under carbon dioxide pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-glycidoxypropyltrimethoxysilane undergoes various types of reactions, including:

Epoxide Ring Opening: The epoxide ring can react with amines, alcohols, thiols, and acids.

Hydrolysis and Condensation: The methoxy groups can hydrolyze and condense to form siloxane bonds.

Common Reagents and Conditions:

Epoxide Ring Opening: Common reagents include primary amines, alcohols, and thiols.

Hydrolysis and Condensation: Water or aqueous solutions are used under acidic or basic conditions.

Major Products Formed:

Epoxide Ring Opening: Products include glycidyl derivatives with various functional groups.

Hydrolysis and Condensation: Siloxane networks and hybrid organic-inorganic materials.

Scientific Research Applications

Construction and Building Materials

- Waterproofing Agents : GPTMS is used in waterproofing formulations for concrete and masonry. It enhances water repellency, preventing moisture penetration and efflorescence, which can degrade structural integrity over time .

- Sealants and Adhesives : It acts as a coupling agent in polysulfide and polyurethane sealants, improving adhesion and mechanical properties of the cured products .

| Application | Functionality |

|---|---|

| Waterproofing | Enhances water repellency |

| Sealants | Improves adhesion and mechanical properties |

| Adhesives | Acts as a coupling agent |

Textile Industry

In textiles, GPTMS serves as a finishing agent that imparts water repellency, stain resistance, and wrinkle recovery properties to fabrics. This application is particularly beneficial for outdoor and industrial textiles where durability is crucial .

Corrosion Protection

GPTMS provides corrosion protection for metal substrates by forming a thin film that inhibits moisture and chemical attack. This application extends the service life of components in marine and automotive industries .

Biomedical Applications

In the biomedical field, GPTMS is utilized as a surface modifier for medical devices and implants. Its ability to enhance cell adhesion and biocompatibility makes it suitable for drug delivery systems and tissue engineering applications .

Plastic Additive

GPTMS functions as a processing aid in plastic formulations, improving the dispersion of fillers and reinforcements. It enhances the mechanical properties and thermal stability of plastic composites, making them suitable for various consumer and industrial applications .

Release Agents

Due to its low surface energy, GPTMS is effective as a release agent in molding operations for rubber and plastics. It facilitates the easy release of molded parts from molds, thereby improving productivity .

Research Findings

Recent studies have focused on the hydrolysis behavior of GPTMS in different solvent systems. For instance, research indicates that the hydrolysis process generates silanol groups which can lead to the formation of siloxane networks over time . This characteristic is critical for understanding its reactivity in various applications.

Case Studies

-

Case Study 1: Waterproofing Application

A study demonstrated that incorporating GPTMS into waterproofing agents significantly improved water resistance in concrete samples subjected to prolonged exposure to moisture. -

Case Study 2: Biomedical Device Functionalization

Research showed that modifying implant surfaces with GPTMS enhanced cell adhesion rates by 30%, indicating improved biocompatibility for orthopedic applications.

Mechanism of Action

The mechanism of action of 3-glycidoxypropyltrimethoxysilane involves its bifunctional nature. The methoxy groups hydrolyze and condense to form siloxane bonds with inorganic surfaces, creating a strong 3D matrix . The glycidoxy group undergoes ring-opening reactions with various nucleophiles, forming covalent bonds with organic materials . This dual reactivity allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .

Comparison with Similar Compounds

Functional Groups and Reactivity

GLYMO is compared to structurally analogous organosilanes with distinct functional groups:

Performance in Composite Materials

Mechanical Properties

Surface and Interfacial Behavior

- GLYMO : Forms hydrophilic surfaces due to epoxy-derived hydroxyl groups after hydrolysis. Used in biomaterial coatings to enhance cell adhesion .

- VSL : Creates hydrophobic surfaces; ideal for water-repellent coatings in rubber or silicone composites .

- APTMS : Generates amine-rich interfaces for covalent bonding with biomolecules (e.g., enzymes) .

Application-Specific Advantages

Hydrolysis and Condensation Behavior

- GLYMO: Hydrolyzes rapidly in basic conditions (e.g., pH > 10), forming silanol groups within hours. However, epoxide opening requires days, leading to polyethylene oxide chains or diols .

- APTMS: Hydrolysis is accelerated by the amine group, enabling rapid silanol formation but risking self-condensation .

- MSL/VSL : Slower hydrolysis due to steric hindrance from methacrylate/vinyl groups .

Biological Activity

3-Glycidoxypropyltrimethoxysilane (GPTMS) is an organosilane compound widely recognized for its unique chemical properties and versatility in various applications, particularly in materials science and biomedicine. This article delves into the biological activity of GPTMS, exploring its hydrolysis, polymerization, and potential applications in enhancing biological materials.

Chemical Structure and Properties

GPTMS is characterized by a glycidoxy group and three methoxy groups attached to a propyl chain. Its molecular formula is , with a molecular weight of 236.34 g/mol. The compound exhibits significant reactivity due to its epoxide group, which can undergo ring-opening reactions, making it suitable for cross-linking applications in polymer chemistry.

Table 1: Physical and Chemical Properties of GPTMS

| Property | Value |

|---|---|

| Melting Point | -50°C |

| Boiling Point | 120°C |

| Density | 1.070 g/mL at 20°C |

| Flash Point | >230°F |

| Solubility | Slightly in Acetonitrile, Chloroform; insoluble in water |

Hydrolysis and Polymerization

The hydrolysis of GPTMS is a critical process that influences its biological activity. Studies have shown that GPTMS undergoes rapid hydrolysis in aqueous solutions, leading to the formation of silanol groups () and subsequent condensation to form siloxane bonds (). The kinetics of these reactions vary with time and solvent composition, significantly affecting the properties of the resulting silicate networks.

- Initial Hydrolysis : Within the first 30 minutes, hydrolysis predominantly generates groups alongside methanol as a byproduct .

- Condensation Phase : After approximately 60 minutes, the formation of siloxane bonds accelerates, leading to increased transmittance in infrared spectroscopy measurements, indicating a shift from alkoxy groups to siloxanes .

Biological Applications

GPTMS has garnered attention for its potential applications in biomedicine, particularly in creating biocompatible materials. Its ability to enhance adhesion and mechanical properties makes it suitable for various biomedical applications:

- Adhesion Promoter : GPTMS is used as a coupling agent in hydrogels and polymer matrices, improving the adhesion between inorganic fillers and organic polymers. This property is crucial for developing bioactive coatings that facilitate cell attachment and growth .

- Cross-linking Agent : The epoxide group allows GPTMS to act as a cross-linking agent in the synthesis of hydrogels, which can be engineered for drug delivery systems or tissue engineering scaffolds .

Case Studies

- Hydrogel Formation : Research demonstrated that incorporating GPTMS into chitosan-based hydrogels significantly improved their mechanical strength and swelling behavior. The cross-linking facilitated by GPTMS led to enhanced stability under physiological conditions .

- Wearable Sensors : A study highlighted the use of GPTMS in developing wearable biosensors for continuous monitoring of biomarkers in sweat. The incorporation of GPTMS improved the electrochemical properties of the sensors, enhancing their sensitivity and stability .

Q & A

Basic Research Questions

Q. What are the fundamental reaction mechanisms of GPTMS in sol-gel processes?

GPTMS undergoes hydrolysis of its methoxy groups followed by condensation to form siloxane networks. In aqueous basic conditions (pH >12), hydrolysis is rapid, achieving ~90% silica condensation within days, but full condensation is hindered due to steric effects from organic chains . The epoxy group remains stable initially but slowly reacts via nucleophilic attack, forming polyethylene oxide chains, diols, or dioxane species . Characterization methods like FT-IR and multinuclear NMR are critical for tracking these reactions .

Q. How does pH influence GPTMS hydrolysis kinetics?

Under neutral or acidic conditions, hydrolysis is slower, favoring silanol (Si-OH) formation. In contrast, highly basic conditions accelerate hydrolysis but delay epoxy ring-opening due to competing silica condensation. For example, at pH >12, silica condensation dominates initially, while epoxy reactions require days to complete . Researchers should optimize pH based on target reaction pathways (e.g., prioritizing silica networks vs. organic chain formation).

Q. What spectroscopic techniques are effective for analyzing GPTMS-derived hybrids?

- FT-IR : Monitors Si-O-Si (1100 cm⁻¹) and epoxy ring (910 cm⁻¹) vibrations to track hydrolysis/condensation and epoxy reactivity .

- 29Si NMR : Distinguishes silanol (Q², Q³) and fully condensed (Q⁴) species, providing quantitative condensation data .

- Light Scattering : Detects nanoparticle formation (size <20 nm) during sol-gel reactions .

Advanced Research Questions

Q. How do substituent groups (e.g., epoxy vs. methacrylate) affect sol-gel structural evolution?

Comparative studies of GPTMS and methacryloxypropyltrimethoxysilane (MAPTMS) reveal substituent-dependent interactions. GPTMS forms biamphiphilic intermediates, enabling transient supramolecular structures, while MAPTMS exhibits amphiphilic behavior, leading to distinct hydrolysis/condensation kinetics . Fluorescence spectroscopy with pyranine probes can map polarity changes during structural evolution .

Q. What computational methods elucidate GPTMS reactivity in complex media?

Density Functional Theory (DFT) simulations predict preferential esterification of GPTMS with glutamic acid residues over hydrolysis in protein-rich media. This explains crosslinked gel formation in blood plasma at neutral pH (>75 mM GPTMS), where esterification dominates . Under acidic conditions, silanols act as plasticizers, reducing gel rigidity .

Q. How can GPTMS enable controlled crystallization in hybrid materials?

In basic, solvent-free conditions, GPTMS self-organizes into crystalline hybrids via epoxy-derived p-dioxane pillars. Wide-angle X-ray scattering (WAXS) and XRD confirm ordered structures with 2,5-bis(propoxymethyl)-1,4-dioxane spacers . Key factors include:

- High pH (>12) to delay epoxy reactions until silica condensation stabilizes the framework.

- Aging time (>7 days) for dioxane species formation .

Q. Methodological Considerations

Q. How to resolve contradictions in GPTMS reactivity across studies?

Discrepancies often arise from variations in:

- Solvent composition : Alcoholic solvents alter hydrolysis rates vs. aqueous systems .

- Nucleophile presence : Glutamic acid residues in plasma compete with water for epoxy reactions, altering crosslinking efficiency .

- Aging time : Silica condensation plateaus at ~90% in basic media, but prolonged aging may not achieve full condensation .

Q. What strategies optimize GPTMS for biohybrid applications (e.g., sensors)?

- Cellulose-based sensors : GPTMS enhances adhesion via epoxy ring-opening with cellulose hydroxyl groups. Lewis acid catalysts (e.g., ZnCl₂) accelerate epoxy reactions, improving sensor response times .

- Protein gels : Adjust GPTMS concentration (≤75 mM) and pH (neutral) to balance crosslinking and biocompatibility .

Properties

IUPAC Name |

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSIOYPQMFLKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOCC1CO1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027489 | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.002 [mmHg] | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2530-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Glycidyloxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl POSS Cage Mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidylpropyltrimethoxysilane homopol.~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9X9X899R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.